Theophylline 7 acetate de nicotinol HCl [French]
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Overview
Description
Theophylline 7 acetate de nicotinol HCl is a compound derived from theophylline, a methylxanthine derivative. Theophylline is known for its use in managing symptoms of asthma, chronic obstructive pulmonary disease (COPD), and other lung conditions caused by reversible airflow obstruction . Theophylline 7 acetate de nicotinol HCl combines the properties of theophylline with additional functional groups, potentially enhancing its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of theophylline 7 acetate de nicotinol HCl involves several steps. One common method starts with the reaction of dimethyl FAU with sodium hydroxide to form theophylline sodium salt. This is followed by the addition of sodium chloroacetate solution, maintaining the pH between 8 and 12 using sodium carbonate solution . The yield of this method is reported to be over 90%, with a product purity of 99.9% .
Industrial Production Methods
Industrial production of theophylline 7 acetate de nicotinol HCl typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and adjusting pH, temperature, and other parameters is common in industrial settings to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Theophylline 7 acetate de nicotinol HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to theophylline.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Theophylline 7 acetate de nicotinol HCl has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating respiratory conditions, cardiovascular diseases, and other ailments.
Industry: Theophylline derivatives are used in the formulation of pharmaceuticals and other products
Mechanism of Action
Theophylline 7 acetate de nicotinol HCl exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle in the airways.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing airway responsiveness to various stimuli.
Histone Deacetylase Activation: It activates histone deacetylase, which may contribute to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A methylxanthine derivative used to treat asthma and COPD.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Theobromine: A methylxanthine found in chocolate, with mild stimulant effects.
Uniqueness
Theophylline 7 acetate de nicotinol HCl is unique due to its combination of theophylline with additional functional groups, potentially enhancing its pharmacological effects. This makes it a valuable compound for research and therapeutic applications, offering advantages over other methylxanthines in terms of potency and specificity .
Properties
CAS No. |
38953-18-3 |
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Molecular Formula |
C15H16ClN5O4 |
Molecular Weight |
365.77 g/mol |
IUPAC Name |
pyridin-3-ylmethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate;hydrochloride |
InChI |
InChI=1S/C15H15N5O4.ClH/c1-18-13-12(14(22)19(2)15(18)23)20(9-17-13)7-11(21)24-8-10-4-3-5-16-6-10;/h3-6,9H,7-8H2,1-2H3;1H |
InChI Key |
TWLYHAYCGQAQJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)OCC3=CN=CC=C3.Cl |
Origin of Product |
United States |
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